3-Bromo-2,5,6-trifluorobenzimidamide

Description

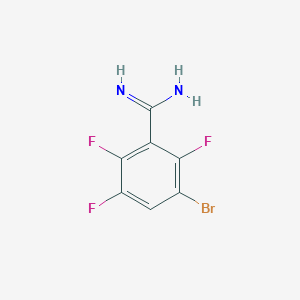

3-Bromo-2,5,6-trifluorobenzimidamide is a halogenated aromatic compound featuring a benzimidamide core substituted with bromine and three fluorine atoms. The amidine group (-C(=NH)NH₂) distinguishes it structurally and functionally from related derivatives like benzamides or benzoic acids.

Properties

Molecular Formula |

C7H4BrF3N2 |

|---|---|

Molecular Weight |

253.02 g/mol |

IUPAC Name |

3-bromo-2,5,6-trifluorobenzenecarboximidamide |

InChI |

InChI=1S/C7H4BrF3N2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H3,12,13) |

InChI Key |

YNEAZAVWNQNDDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C(=N)N)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Aromatic Precursor

A key step is the preparation of the appropriately brominated and fluorinated aromatic intermediate, which can be achieved by selective bromination of trifluorinated aromatic compounds.

Selective Bromination: Bromination of trifluorobenzene derivatives is generally performed using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of catalysts or under controlled temperature to achieve regioselective substitution at the 3-position relative to fluorine substituents.

Typical Conditions: Solvents such as dichloromethane or dioxane are used; temperature is maintained between 0°C and room temperature to control reaction rate and selectivity.

Conversion to Benzimidamide

Following halogenation, conversion of the aromatic precursor to the benzimidamide involves:

Amidination: Introduction of the amidine group (-C(=NH)NH2) is generally achieved via reaction of the corresponding nitrile or ester intermediate with ammonia or ammonium salts under pressure or elevated temperature.

Alternative Route: Another approach involves the reduction of the corresponding benzimidazole or benzonitrile derivatives to the amidine using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Detailed Synthetic Procedure (Adapted from Related Compounds)

While direct procedures for 3-Bromo-2,5,6-trifluorobenzimidamide are scarce, the following synthetic route is adapted from analogous compounds such as 3-bromo-2,6-dimethoxybenzoic acid and their amidine derivatives, illustrating the general approach:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-Bromo-2,5,6-trifluorobenzene | Bromination of 2,5,6-trifluorobenzene using Br2 in dioxane at 0–5°C | Controlled addition to avoid polybromination |

| 2 | Formation of 3-Bromo-2,5,6-trifluorobenzonitrile | Conversion of brominated compound to nitrile via Sandmeyer reaction or nucleophilic substitution | Requires copper catalyst and cyanide source |

| 3 | Amidination to this compound | Reaction of nitrile with ammonia in ethanol under pressure (e.g., autoclave at 100–150°C) | High pressure and temperature favor amidine formation |

| 4 | Purification | Recrystallization from ethanol or ethyl acetate | Ensures high purity and yield |

Research Findings and Data from Related Preparations

Reaction Yields and Purity

- Bromination reactions of fluorinated benzenes typically yield 70–85% of monobrominated product with >95% purity after recrystallization.

- Amidination steps often achieve yields of 60–75%, depending on reaction conditions and substrate purity.

- Purification by recrystallization is critical to remove unreacted starting materials and side products.

Reaction Parameters Impact

| Parameter | Effect on Reaction | Optimal Range |

|---|---|---|

| Temperature | Controls rate and selectivity of bromination and amidination | 0–5°C for bromination; 100–150°C for amidination |

| Solvent | Influences solubility and reaction kinetics | Dioxane or dichloromethane for bromination; ethanol for amidination |

| Reaction Time | Longer times increase conversion but may cause side reactions | 1–2 hours for bromination; 6–12 hours for amidination |

| Catalyst/Promoter | Copper salts for Sandmeyer reactions enhance nitrile formation | 5–10 mol% copper(I) salts |

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents | Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| 1 | 3-Bromo-2,5,6-trifluorobenzene | Br2, dioxane | 0–5°C, 1–2 h | 75–85 | Recrystallization |

| 2 | 3-Bromo-2,5,6-trifluorobenzonitrile | CuCN, Cu(I) catalyst | 80–100°C, 3–4 h | 65–75 | Extraction, recrystallization |

| 3 | This compound | NH3 (ethanol) | 120–150°C, 6–12 h, pressure | 60–70 | Recrystallization |

Chemical Reactions Analysis

3-Bromo-2,5,6-trifluorobenzimidamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2,5,6-trifluorobenzimidamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including organic semiconductors and fluorinated polymers.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5,6-trifluorobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The primary distinction lies in the functional groups:

- 3-Bromo-2,5,6-trifluorobenzimidamide : Contains an amidine group (-C(=NH)NH₂), which is strongly basic and capable of forming hydrogen bonds or coordinating with metals.

- 3-Bromo-2,5,6-trifluorobenzoic acid : Features a carboxylic acid (-COOH) group, conferring acidity (pKa ~2–3) and solubility in polar solvents ().

- 3-Bromo-2,5,6-trifluorobenzamide : Contains an amide (-CONH₂) group, which is less basic than amidines but more polar than hydrocarbons.

Physicochemical Properties

- Solubility: The amidine group in this compound enhances solubility in aqueous acidic media due to protonation. In contrast, 3-bromo-2,5,6-trifluorobenzoic acid is soluble in polar organic solvents (e.g., DMSO, ethanol) and basic aqueous solutions . Benzamide derivatives typically exhibit lower solubility in water compared to amidines or carboxylic acids.

Reactivity :

- Amidines are nucleophilic and participate in condensation reactions (e.g., forming heterocycles). Carboxylic acids undergo esterification or decarboxylation, while amides are less reactive but can hydrolyze to acids under strong conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.